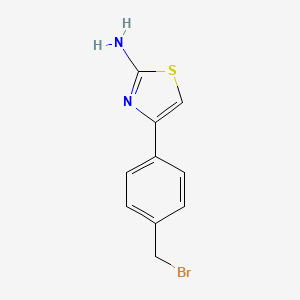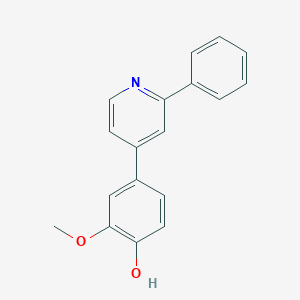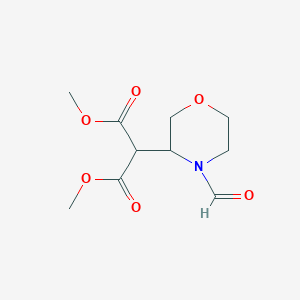
Dimethyl (4-formylmorpholin-3-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-formylmorpholin-3-yl)propanedioate is a chemical compound with the molecular formula C10H15NO6 It is characterized by the presence of a morpholine ring substituted with a formyl group and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-formylmorpholin-3-yl)propanedioate typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the formyl and propanedioate groups. One common method involves the reaction of morpholine with dimethyl malonate in the presence of a base, followed by formylation using formic acid or a formylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4-formylmorpholin-3-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (4-formylmorpholin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (4-formylmorpholin-3-yl)propanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The formyl and propanedioate groups play crucial roles in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the morpholine ring.
Dimethyl propargylmalonate: Contains a propargyl group instead of the formyl group.
Dimethyl 2-oxoglutarate: Another ester with a different functional group arrangement.
Uniqueness
Dimethyl (4-formylmorpholin-3-yl)propanedioate is unique due to the presence of both a morpholine ring and a formyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
89216-00-2 |
|---|---|
Fórmula molecular |
C10H15NO6 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
dimethyl 2-(4-formylmorpholin-3-yl)propanedioate |
InChI |
InChI=1S/C10H15NO6/c1-15-9(13)8(10(14)16-2)7-5-17-4-3-11(7)6-12/h6-8H,3-5H2,1-2H3 |
Clave InChI |
OIZKUEKCZIOAPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1COCCN1C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


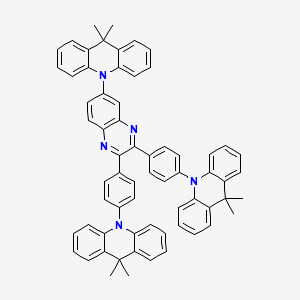
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
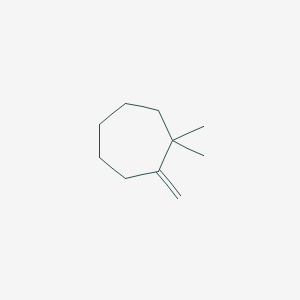
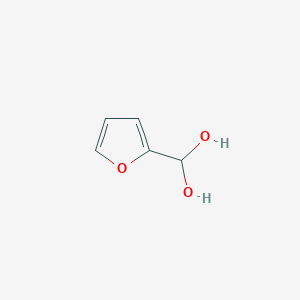
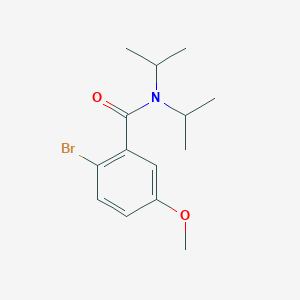
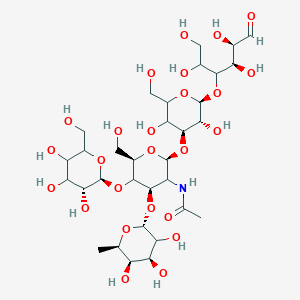
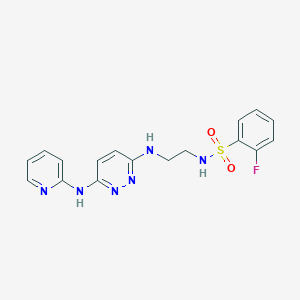
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)

![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)
